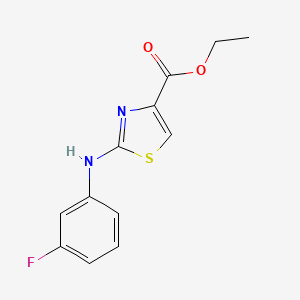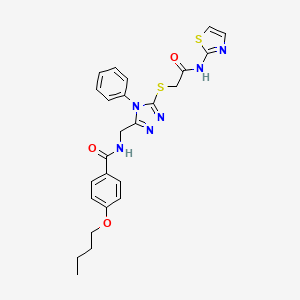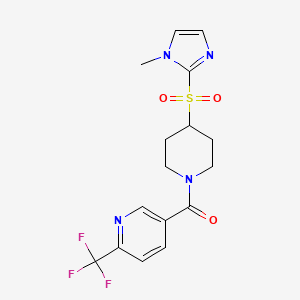
2-(4-fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)-N-(2-(4-phenylpiperazin-1-yl)ethyl)acetamide, also known as FPEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FPEA belongs to the class of piperazine derivatives, and its chemical structure contains a phenylpiperazine moiety and a fluorophenyl group.
Applications De Recherche Scientifique
Radioligand Development for PET Imaging
A study by Dollé et al. (2008) highlighted the radiosynthesis of [18F]DPA-714, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This compound is part of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides reported as selective ligands for the translocator protein (18 kDa), emphasizing its potential in neuroimaging applications for neuroinflammation and neurological disorders. The detailed synthesis and automation process for [18F]DPA-714 radioligand underscores the compound's significance in medical imaging technologies (Dollé et al., 2008).
Antimicrobial and Anticholinesterase Activities
Yurttaş et al. (2015) synthesized new derivatives of 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide and evaluated them for their antimicrobial and anticholinesterase activities. Although the expected acetylcholinesterase inhibitory activities were weak, significant antifungal activity, especially against Candida parapsilosis, was observed, indicating potential applications in addressing microbial resistance (Yurttaş et al., 2015).
Analgesic and Anti-inflammatory Properties
Nayak et al. (2014) focused on the design, synthesis, and biological evaluation of 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide as a compound with potential DPPH scavenging, analgesic, and anti-inflammatory properties. This study presents the synthesized compound's noticeable activities compared to standards, suggesting its utility in developing new therapeutic agents (Nayak et al., 2014).
Chemical Synthesis and Mechanism Exploration
Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide, an intermediate in the natural synthesis of antimalarial drugs. This study not only contributes to the synthetic methodology but also provides insights into the reaction mechanism and kinetics, showing the versatility of acetamide derivatives in pharmaceutical synthesis (Magadum & Yadav, 2018).
Drug Synthesis and Biological Evaluation
Özbey et al. (2001) reported on the synthesis, biological evaluation, and crystal structure of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, illustrating the detailed structural analysis and potential antimicrobial and antihistaminic activities of related compounds. This research underscores the importance of structural elucidation in the development of new pharmaceutical agents (Özbey et al., 2001).
Mécanisme D'action
Target of Action
The primary targets of 2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide are the D2 and D3 dopamine receptors . These receptors play a crucial role in the dopaminergic system, which is involved in several neurological processes including reward, addiction, and movement .
Mode of Action
The compound interacts with its targets, the D2 and D3 receptors, by binding to them . The presence of the carbonyl group (C=O) attached to the piperazine ring and the hydrophobic biphenyl ring were found to be the most important features responsible for the D3 selectivity over D2 .
Biochemical Pathways
The interaction of the compound with the D2 and D3 receptors affects the dopaminergic pathways
Result of Action
The result of the compound’s action on the D2 and D3 receptors could potentially have therapeutic effects in the treatment of conditions like Parkinson’s disease . .
Propriétés
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O/c21-18-8-6-17(7-9-18)16-20(25)22-10-11-23-12-14-24(15-13-23)19-4-2-1-3-5-19/h1-9H,10-16H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUSWBURCIDOLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)CC2=CC=C(C=C2)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((8,9-Dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-phenylethanone](/img/structure/B2766668.png)
![2-[(2R)-oxetan-2-yl]ethan-1-ol](/img/structure/B2766669.png)
![[4-(2-Amino-1-morpholin-4-yl-ethyl)-phenyl]-dimethyl-amine](/img/structure/B2766670.png)

![2,5-dichloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2766672.png)
![1-{[4-(3-chlorophenyl)piperazino]methyl}-1H-indole-2,3-dione 3-[N-(4-fluorophenyl)hydrazone]](/img/structure/B2766673.png)
![N-(3-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2766680.png)

![(5-Chlorothiophen-2-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2766682.png)

![[4-(4-chlorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2766684.png)
![N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-9H-xanthene-9-carboxamide](/img/structure/B2766685.png)


